8-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one
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Overview
Description
8-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one is a complex organic compound belonging to the quinolinone family This compound is characterized by its unique structure, which includes a benzyloxy group, a bromo-hydroxyethyl side chain, and a quinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a suitable base.
Bromo-Hydroxyethyl Side Chain Addition: The bromo-hydroxyethyl side chain can be introduced through a nucleophilic substitution reaction, where a bromoethanol derivative reacts with the quinolinone core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
8-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromo group can be reduced to form a hydroxyethyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a quinolinone ketone derivative.
Reduction: Formation of a hydroxyethylquinolinone derivative.
Substitution: Formation of various substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
8-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinolin-2(1H)-one: The parent compound without the benzyloxy and bromo-hydroxyethyl groups.
Benzo[cd]indol-2(1H)-one: A structurally similar compound with potential biological activity.
Pyrrolo[4,3,2-de]quinolin-2(1H)-one: Another structurally related compound with unique properties.
Uniqueness
8-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group and the bromo-hydroxyethyl side chain can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Biological Activity
8-(Benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one, also known as (R)-8-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one, is a compound belonging to the quinolinone family. Its unique structural features, including a benzyloxy group and a bromo-hydroxyethyl side chain, contribute to its diverse biological activities. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C18H16BrNO3 with a molecular weight of 374.23 g/mol. Its structure features:
- Quinolinone Core : A bicyclic structure known for various biological activities.
- Benzyloxy Group : Enhances lipophilicity and may influence interaction with biological targets.
- Bromo-Hydroxyethyl Side Chain : Potentially increases reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of 8-hydroxyquinoline (8-HQ), including this compound, exhibit significant antimicrobial properties. Studies have shown that:
- The compound demonstrates potent activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1×10−6 to 1×10−5 mg/mL .
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 1×10−6 |
Enterococcus faecalis | 1×10−5 |
Antiviral Activity
The quinolinone derivatives have shown promising antiviral properties. For instance, compounds similar to this compound have been evaluated for their efficacy against viral infections:
- In vitro studies demonstrated that certain derivatives inhibited H5N1 virus growth with inhibition rates exceeding 90% while maintaining low cytotoxicity .
Anticancer Potential
The compound has been investigated for its anticancer properties. A study involving various cancer cell lines (HeLa, MCF-7, A549) revealed:
- Compounds derived from the quinolinone structure exhibited IC50 values ranging from 5 to 49 µM, indicating significant cytotoxic effects against cancer cells compared to standard treatments like cisplatin .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell division and viral replication.
- Cell Signaling Modulation : Interaction with cellular receptors can alter signaling pathways, leading to apoptosis in cancer cells.
Comparative Analysis with Related Compounds
A comparison of this compound with other quinolinone derivatives highlights its unique properties:
Compound | Activity Type | MIC/IC50 Values |
---|---|---|
8-Hydroxyquinoline | Antimicrobial | Varies by strain |
5-Bromo-8-hydroxyquinoline | Antiviral | Varies |
8-(Benzyloxy)-5-Bromo-Hydroxyethyl Quinolinone | Anticancer | 5–49 µM |
Properties
IUPAC Name |
5-(2-bromo-1-hydroxyethyl)-8-phenylmethoxy-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFMSZCSSUZAGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CBr)O)C=CC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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